molecular formula C23H23N3O5 B2698437 3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide CAS No. 887897-23-6

3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Cat. No. B2698437
M. Wt: 421.453
InChI Key: DMUDOTKFPBOSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. The compound is known for its unique properties, including its ability to inhibit certain enzymes and its potential as a therapeutic agent for various diseases. In

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial and Anti-inflammatory Applications : Benzofuran carboxamide derivatives, including compounds with structures related to 3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide, have been synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, indicating their potential as bioactive chemical entities (Lavanya et al., 2017).

  • Antitumor Agents : Derivatives similar in structure have been designed and synthesized, exhibiting excellent in vivo inhibitory effects on tumor growth. Such research highlights the antitumor potential of benzofuran carboxamide derivatives, including the synthesis of biologically stable compounds without nitro groups that show selective cytotoxicity against tumorigenic cell lines (Yoshida et al., 2005).

  • Chemical Synthesis Applications : Studies on the convenient synthesis of bifunctional tetraaza macrocycles, which involve nitrobenzyl-substituted macrocyclic tetraamines, shed light on the synthesis processes relevant to compounds like 3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide. These synthetic methods contribute to the development of chelating agents for medical imaging and therapy (McMurry et al., 1992).

Novel Therapeutic Applications

  • Ischemic Cell Death Inhibitors : Research into 3-substituted-benzofuran-2-carboxylic esters has identified novel classes of ischemic cell death inhibitors. Compounds with sulfur atoms substituted at the benzofuran ring have shown marked improvement in inhibitory potency against ischemic cell death in H9c2 cells and rat primary cardiac myocytes, underlining the therapeutic potential of benzofuran derivatives in treating ischemia-related conditions (Suh et al., 2010).

  • Corrosion Inhibition : N-Phenyl-benzamide derivatives, including those with structural similarity to the compound of interest, have been studied for their potential as corrosion inhibitors for mild steel in acidic conditions. These studies not only provide insights into the chemical properties of these compounds but also open avenues for their application in industrial settings to prevent corrosion (Mishra et al., 2018).

properties

IUPAC Name

3-(3-cyclopentylpropanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c27-20(14-9-15-5-1-2-6-15)25-21-18-7-3-4-8-19(18)31-22(21)23(28)24-16-10-12-17(13-11-16)26(29)30/h3-4,7-8,10-13,15H,1-2,5-6,9,14H2,(H,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUDOTKFPBOSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-cyclopentylpropanamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

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